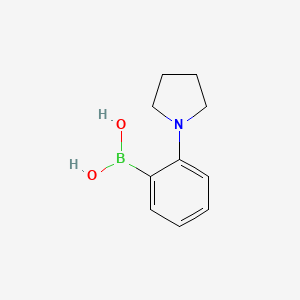

2-(Pyrrolidino)phenylboronic acid

Overview

Description

2-(Pyrrolidino)phenylboronic acid is a chemical compound that possesses a boronic acid functional group. It has a molecular formula of C10H14BNO2 .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including 2-(Pyrrolidino)phenylboronic acid, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolizine 77, a related compound, was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 under reflux in acetone for 24 hours .Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidino)phenylboronic acid is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis

2-(Pyrrolidino)phenylboronic acid possesses a boronic acid functional group, which is a key component in Suzuki-Miyaura coupling reactions. These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Pyrrolidino)phenylboronic acid include a predicted boiling point of 379.3±44.0 °C and a predicted density of 1.19±0.1 g/cm3 . It also has an average mass of 191.035 Da and a mono-isotopic mass of 191.111755 Da .Scientific Research Applications

Glucose-Sensitive Polymers for Diabetes Treatment

Conjugates involving 2-(Pyrrolidino)phenylboronic acid have been investigated for their ability to function as glucose-sensitive polymers. These polymers enable self-regulated insulin release, making them promising candidates for diabetes treatment. Additionally, they serve as diagnostic agents .

Mechanism of Action

Target of Action

The primary target of 2-(Pyrrolidino)phenylboronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, 2-(Pyrrolidino)phenylboronic acid interacts with its target through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by 2-(Pyrrolidino)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .

Pharmacokinetics

The pyrrolidine ring, a component of the compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This property, along with the contribution to the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring, may influence the ADME properties of the compound .

Result of Action

The result of the action of 2-(Pyrrolidino)phenylboronic acid in the SM coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of complex organic compounds, contributing to various applications in organic synthesis .

Action Environment

The action of 2-(Pyrrolidino)phenylboronic acid is influenced by environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is generally environmentally benign . It should be stored under inert gas (nitrogen or argon) at 2–8 °c for stability . The compound is also water-soluble, which may influence its action in aqueous environments .

Safety and Hazards

When handling 2-(Pyrrolidino)phenylboronic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for 2-(Pyrrolidino)phenylboronic acid are not detailed in the retrieved papers, the pyrrolidine scaffold, to which this compound belongs, continues to be of great interest in the field of drug discovery . The ability of pyrrolidine compounds to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage due to the non-planarity of the ring, makes them promising candidates for the design of new compounds with different biological profiles .

properties

IUPAC Name |

(2-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6,13-14H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFOHUZAKFHWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2CCCC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660520 | |

| Record name | [2-(Pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidino)phenylboronic acid | |

CAS RN |

948592-78-7 | |

| Record name | [2-(Pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

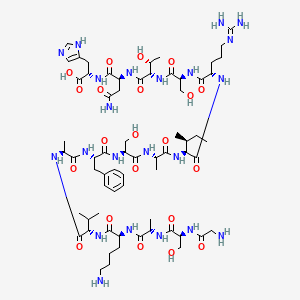

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

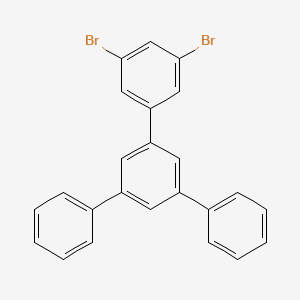

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide](/img/structure/B3030672.png)